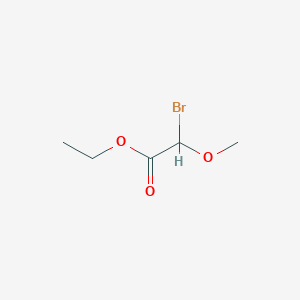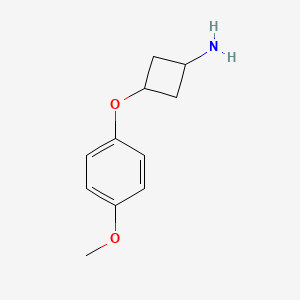
trans-3-(4-Methoxyphenoxy)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-(4-Methoxyphenoxy)cyclobutanamine is a chemical compound with the molecular formula C11H15NO It is known for its unique structure, which includes a cyclobutane ring substituted with a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-Methoxyphenoxy)cyclobutanamine typically involves the reaction of cyclobutanone with 4-methoxyphenol in the presence of a suitable base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired cyclobutanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Trans-3-(4-Methoxyphenoxy)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The cyclobutanamine can be reduced to form the corresponding cyclobutanol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanamines.
科学的研究の応用
Trans-3-(4-Methoxyphenoxy)cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of trans-3-(4-Methoxyphenoxy)cyclobutanamine involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutanamine moiety may also play a role in stabilizing the compound’s interactions with its targets .
類似化合物との比較
Similar Compounds
- Trans-3-(4-Methoxyphenyl)cyclobutanamine
- Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a methoxyphenoxy group and a cyclobutanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(4-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11/h2-5,8,11H,6-7,12H2,1H3 |
InChIキー |
ZBMHFACAWPTFMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


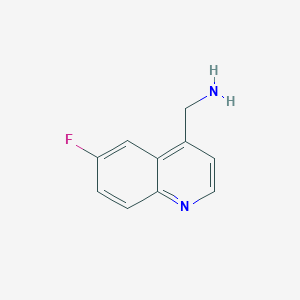
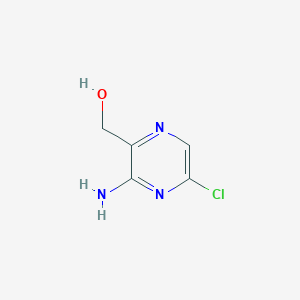

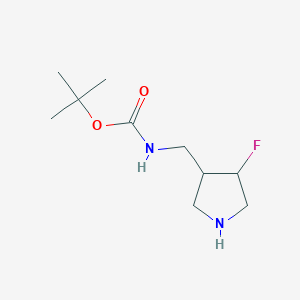
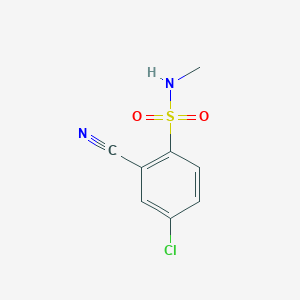

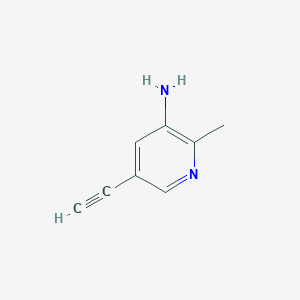
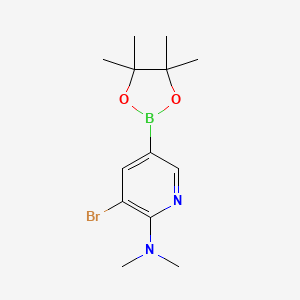
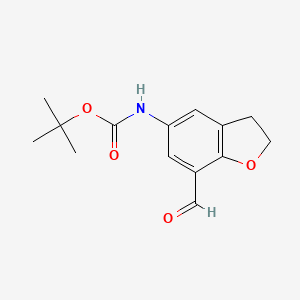
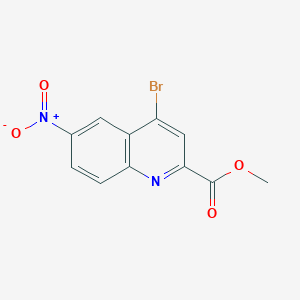
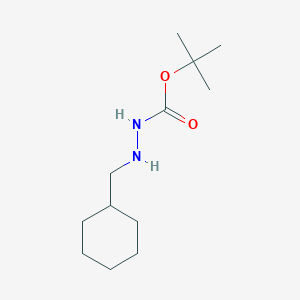
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
